1-Chloro-4-(pentafluoroethyl)benzene synthesis and properties
1-Chloro-4-(pentafluoroethyl)benzene synthesis and properties
An In-Depth Technical Guide to 1-Chloro-4-(pentafluoroethyl)benzene: Synthesis, Properties, and Applications
Authored by a Senior Application Scientist
Foreword: The Strategic Value of Halogenated Arenes
In the landscape of modern chemical synthesis, particularly within pharmaceutical and materials science, the strategic incorporation of halogen atoms onto aromatic scaffolds is a cornerstone of molecular design. The subject of this guide, 1-Chloro-4-(pentafluoroethyl)benzene, represents a fascinating convergence of two distinct halogen chemistries. The chlorine atom provides a versatile synthetic handle for classical and transition-metal-catalyzed transformations, while the pentafluoroethyl (-C₂F₅) group imparts profound changes to the molecule's electronic and physiological properties.
The -C₂F₅ group, a bulkier and more lipophilic analogue of the well-studied trifluoromethyl group, is known to enhance metabolic stability, improve membrane permeability, and modulate binding affinity through unique electronic interactions.[1] Its presence, combined with the reactive chlorine atom, makes 1-Chloro-4-(pentafluoroethyl)benzene a highly valuable building block for accessing novel chemical entities with tailored properties. This guide provides an in-depth exploration of its synthesis, a detailed characterization of its properties, and a discussion of its applications, grounded in established chemical principles and field-proven insights.
Synthesis Methodologies: Accessing the Target Scaffold
The synthesis of 1-Chloro-4-(pentafluoroethyl)benzene can be approached from several strategic directions. The choice of method often depends on the availability of starting materials, desired scale, and tolerance for specific reaction conditions. We will explore two primary, validated approaches: copper-mediated pentafluoroethylation and a Sandmeyer-type reaction.
Copper-Mediated Cross-Coupling of 4-Chloroiodobenzene
This modern approach leverages the in-situ generation of a potent pentafluoroethylating agent from a simple C1 source, (Trifluoromethyl)trimethylsilane (TMSCF₃). The causality of this "C1 to C2" transformation is a key insight: a copper trifluoromethyl species (CuCF₃), generated from TMSCF₃, spontaneously dimerizes and rearranges to form the desired copper pentafluoroethyl species (CuC₂F₅).[2] This species can then be coupled with an appropriate aryl halide.
Logical Workflow: C1 to C2 Generation and Coupling
Caption: Workflow for Copper-Mediated Pentafluoroethylation.
Experimental Protocol: Copper-Mediated Synthesis
This protocol is adapted from established methods for the pentafluoroethylation of aryl iodides.[2][3]
-
Preparation of the Pentafluoroethylating Reagent:
-
To a dry, argon-flushed Schlenk tube, add copper(I) chloride (2.25 mmol), potassium fluoride (1.5 mmol), and a magnetic stir bar.
-
Add anhydrous N,N-Dimethylformamide (DMF) (3.0 mL) and anhydrous Pyridine (3.0 mL).
-
Cool the suspension to 0°C and add (Trifluoromethyl)trimethylsilane (TMSCF₃) (1.5 mmol) dropwise.
-
Seal the tube and heat the reaction mixture to 80°C for 10 hours. The formation of the CuC₂F₅ species is indicated by a color change. Cool the resulting solution to room temperature for use in the next step.
-
-
Cross-Coupling Reaction:
-
In a separate argon-flushed Schlenk tube, dissolve 4-chloroiodobenzene (1.0 mmol) and 1,10-phenanthroline (1.5 mmol) in anhydrous DMF (5.0 mL).
-
Add the freshly prepared CuC₂F₅ solution (2.4 mmol) via cannula.
-
Heat the reaction mixture to 50°C and stir for 3-5 hours under an air atmosphere (via a balloon). Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench by adding 20 mL of a saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with hexanes) to yield 1-Chloro-4-(pentafluoroethyl)benzene.
-
Sandmeyer-Type Pentafluoroethylation
The Sandmeyer reaction is a classic transformation for converting an arylamine into an aryl halide or pseudohalide via a diazonium salt intermediate. Modern variations allow for the introduction of fluoroalkyl groups. This method involves the on-site generation of tetrafluoroethylene (TFE), which serves as the C2 building block to form the "CuC₂F₅" reagent that intercepts the diazonium salt.[4]
Experimental Protocol: Sandmeyer-Type Synthesis
This protocol is based on the principles of Sandmeyer fluoroalkylation.[4]
-
Diazotization of 4-Chloroaniline:
-
To a stirred solution of 4-chloroaniline (10 mmol) in a mixture of concentrated hydrochloric acid (15 mL) and water (15 mL), cool the mixture to 0°C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (11 mmol) in water (10 mL) dropwise, maintaining the temperature below 5°C.
-
Stir the resulting diazonium salt solution at 0°C for 30 minutes before use.
-
-
Pentafluoroethylation Reaction:
-
In a separate, larger reaction vessel, add copper(I) thiocyanate (CuSCN) (2 mmol), cesium fluoride (CsF) (5 mmol), and anhydrous DMF (20 mL).
-
Carefully add a precursor for tetrafluoroethylene generation, such as (pentafluoroethyl)trimethylsilane, under an inert atmosphere.
-
Heat the mixture to generate the active "CuC₂F₅" species.
-
Slowly add the cold diazonium salt solution from Step 1 to the copper-containing mixture. Vigorous nitrogen evolution will be observed.
-
Allow the reaction to stir at room temperature for 1-2 hours after the addition is complete.
-
Work-up the reaction as described in the previous method (Section 1.1, Step 2, post-reaction).
-
Physicochemical and Spectroscopic Properties
Accurate characterization is essential for confirming the identity and purity of the synthesized compound. The combination of the aromatic ring, chlorine atom, and pentafluoroethyl group results in a unique spectroscopic signature.
Table 1: Physicochemical Properties of 1-Chloro-4-(pentafluoroethyl)benzene
| Property | Value | Source |
| Molecular Formula | C₈H₄ClF₅ | [5] |
| Molecular Weight | 230.56 g/mol | [5] |
| IUPAC Name | 1-chloro-4-(1,1,2,2,2-pentafluoroethyl)benzene | [5] |
| CAS Number | 118559-17-4 (may be associated) | [5] |
| Appearance | Expected to be a colorless liquid | Inferred |
| Boiling Point | Not explicitly reported, estimated >150 °C | Inferred |
| Density | Not explicitly reported, estimated >1.3 g/mL | Inferred |
Table 2: Spectroscopic Data for 1-Chloro-4-(pentafluoroethyl)benzene
| Spectroscopy | Expected Chemical Shifts / Signals (δ ppm) | Key Insights |
| ¹H NMR | δ 7.4-7.6 (m, 4H) | A complex multiplet pattern in the aromatic region is expected. The protons on the disubstituted ring will likely appear as two distinct AA'BB' systems. |
| ¹³C NMR | δ 115-140 (aromatic carbons), δ 110-125 (t, J ≈ 250 Hz, -CF₂-), δ 115-130 (q, J ≈ 280 Hz, -CF₃) | The carbons of the -C₂F₅ group show characteristic large coupling constants with fluorine. Four distinct aromatic signals are expected. |
| ¹⁹F NMR | δ -80 to -90 (t, 3F, -CF₃), δ -110 to -120 (q, 2F, -CF₂) | Two distinct signals are expected for the -CF₃ and -CF₂ groups, with triplet and quartet splitting, respectively, due to F-F coupling. |
| Mass Spec (EI) | m/z 230/232 (M⁺, ~3:1 ratio), 161/163 ([M-CF₃]⁺), 111 ([C₆H₄Cl]⁺) | The molecular ion peak will show the characteristic isotopic pattern for one chlorine atom. Fragmentation will involve the loss of the fluoroalkyl side chain. |
Key Reactions and Applications in Drug Development
1-Chloro-4-(pentafluoroethyl)benzene is not an end-product but a strategic intermediate. Its bifunctional nature allows for selective modification at two key positions.
Reaction Pathways and Synthetic Utility
Caption: Key reaction pathways for synthetic diversification.
Functionalization at the Chloro Position
The chlorine atom is the primary site for introducing further complexity.
-
Palladium-Catalyzed Cross-Coupling: This is the most powerful application. Suzuki, Sonogashira, Buchwald-Hartwig amination, and other named reactions can be used to form C-C, C-N, and C-O bonds at this position, building complex molecular architectures.[1] The electron-withdrawing pentafluoroethyl group can facilitate these transformations.
-
Nucleophilic Aromatic Substitution (SₙAr): While less reactive than a nitro-activated chloride, the strong inductive effect of the -C₂F₅ group makes SₙAr reactions with strong nucleophiles (e.g., alkoxides, thiolates) feasible under forcing conditions.
Electrophilic Aromatic Substitution
Further substitution on the aromatic ring is challenging due to the deactivating nature of both substituents. The chloro group is an ortho-, para-director, while the pentafluoroethyl group is a strong deactivating meta-director.[1] The combined effect strongly disfavors electrophilic attack, but under harsh conditions (e.g., nitration with fuming nitric/sulfuric acid), substitution would be directed to the positions ortho to the chlorine atom (meta to the -C₂F₅ group).
Relevance in Medicinal Chemistry
The incorporation of chlorine and fluoroalkyl groups is a validated strategy in drug design.
-
Chlorine: Often improves binding affinity through halogen bonding and increases lipophilicity. It is present in over 250 FDA-approved drugs.[6][7]
-
Pentafluoroethyl Group: Serves as a bioisostere for other groups, enhances metabolic stability by blocking sites of oxidation, and increases lipophilicity, which can improve cell membrane permeability and bioavailability.[1]
This building block is therefore ideal for synthesizing libraries of compounds for screening as potential kinase inhibitors, GPCR modulators, or other therapeutic agents.
Safety and Handling
As a halogenated aromatic compound, 1-Chloro-4-(pentafluoroethyl)benzene requires careful handling in a laboratory setting.
-
General Precautions: Use only in a well-ventilated area, preferably within a chemical fume hood.[8][9] Avoid inhalation of vapors and contact with skin and eyes.[10][11]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), chemical safety goggles, and a lab coat.[9][11]
-
Incompatibilities: Keep away from strong oxidizing agents.[9]
-
Storage: Store in a cool, dry place in a tightly sealed container.[10]
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.
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